5-((2-chlorophenoxy)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

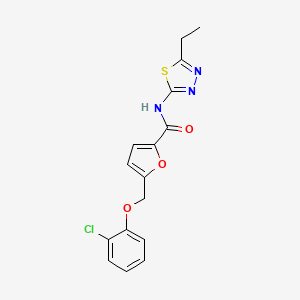

5-((2-Chlorophenoxy)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (CAS: 878716-96-2) is a synthetic small molecule with the molecular formula C₁₆H₁₄ClN₃O₃S and a molecular weight of 363.816 g/mol. Its structure comprises three key moieties:

- A 2-chlorophenoxy group attached to a methyl spacer at the 5-position of the furan ring.

- A furan-2-carboxamide backbone, which serves as the central scaffold.

- A 5-ethyl-1,3,4-thiadiazol-2-yl substituent linked via the carboxamide nitrogen.

This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are widely studied for their diverse biological activities, including insecticidal, fungicidal, and plant growth-regulating properties .

Properties

IUPAC Name |

5-[(2-chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-2-14-19-20-16(24-14)18-15(21)13-8-7-10(23-13)9-22-12-6-4-3-5-11(12)17/h3-8H,2,9H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWNEGIDWYTVOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330436 | |

| Record name | 5-[(2-chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49730033 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

878716-96-2 | |

| Record name | 5-[(2-chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 5-((2-chlorophenoxy)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Synthesis

The compound features a complex structure that integrates a furan ring with a thiadiazole moiety and a chlorophenoxy group. The synthesis typically involves multi-step reactions that ensure the formation of the desired functional groups while maintaining structural integrity. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds structurally related to our target compound have shown potent growth inhibitory effects against various cancer cell lines:

- MCF-7 (breast cancer) : Compounds demonstrated IC50 values ranging from to , with some derivatives showing enhanced activity due to specific substitutions on the phenyl ring .

- HepG2 (liver cancer) : Similar studies reported IC50 values from to , indicating strong cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .

The biological activity of thiadiazole derivatives can be attributed to several mechanisms:

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .

- Apoptosis Induction : Studies suggest that these compounds can trigger apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Antioxidant Activity : Thiadiazole derivatives have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial effects against various pathogens:

- Bacterial Inhibition : Compounds similar to our target have shown effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentrations (EC50) as low as .

- Fungal Activity : The compound exhibits lower inhibitory effects on certain fungi compared to traditional antifungal agents but still shows promise in agricultural applications .

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit significant biological activity, they also maintain a favorable toxicity profile with high LD50 values indicating safety at therapeutic doses .

Case Studies

Several studies have been conducted focusing on the biological activities of thiadiazole derivatives:

- Study on Anticonvulsant Activity : A related thiadiazole derivative was evaluated using maximal electroshock seizure (MES) models, exhibiting protective effects comparable to established anticonvulsants like sodium valproate .

- Cytotoxicity Assessment : In vitro tests conducted on MCF-7 and HepG2 cells highlighted the potential for these compounds as effective anticancer agents with promising IC50 values .

Scientific Research Applications

Pharmacological Applications

A. Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including:

| Target Organism | Zone of Inhibition (mm) | Concentration (μg/disk) |

|---|---|---|

| E. coli | 15–19 | 500 |

| Salmonella typhi | 15–19 | 500 |

These results indicate its potential as a candidate for developing new antibacterial agents.

B. Anticancer Properties

The compound's structure suggests potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells by affecting mitochondrial pathways and promoting cell cycle arrest. This is particularly relevant for treating various cancers where enhanced apoptosis could lead to reduced tumor growth.

C. Neuropharmacological Effects

5-((2-chlorophenoxy)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been shown to inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for enhancing cholinergic transmission, which has implications for neurodegenerative diseases such as Alzheimer's disease .

Agricultural Applications

A. Herbicidal Activity

Research indicates that compounds with similar structures can exhibit herbicidal properties. The chlorophenoxy group is known for its effectiveness in herbicides, suggesting that this compound could be explored for agricultural applications to control weed growth effectively.

B. Plant Growth Regulation

Some studies have suggested that thiadiazole derivatives can act as plant growth regulators, enhancing crop yield and resilience against environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at improving food security.

Material Science Applications

A. Polymer Chemistry

The unique chemical structure of this compound makes it a candidate for incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its potential use in developing advanced materials with specific functionalities could be explored further.

B. Coatings and Adhesives

Given its chemical reactivity, this compound could be utilized in formulating coatings and adhesives that require specific performance characteristics, such as resistance to moisture or enhanced adhesion properties .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The target compound’s 2-chlorophenoxy group increases logP compared to the dimethylfuran derivative in , suggesting enhanced membrane permeability.

Variations in the Furan Ring

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.